molecular formula C30H29ClN6O B12430244 N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide

N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide

Cat. No.: B12430244
M. Wt: 525.0 g/mol
InChI Key: UKRXMBYVZRAMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloroimidazo[1,2-b]pyridazinyl group, an ethynyl linkage, and a dihydroindene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide typically involves multiple steps, including the formation of the chloroimidazo[1,2-b]pyridazinyl intermediate, followed by the introduction of the ethynyl group and subsequent coupling with the dihydroindene carboxamide. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chloroimidazo[1,2-b]pyridazinyl moiety.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity, alteration of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C30H29ClN6O

Molecular Weight

525.0 g/mol

IUPAC Name

N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide

InChI

InChI=1S/C30H29ClN6O/c1-20-3-7-24(18-21(20)4-8-25-19-32-29-12-11-28(31)34-37(25)29)33-30(38)23-5-9-26-22(17-23)6-10-27(26)36-15-13-35(2)14-16-36/h3,5,7,9,11-12,17-19,27H,6,10,13-16H2,1-2H3,(H,33,38)

InChI Key

UKRXMBYVZRAMAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(CC3)N4CCN(CC4)C)C#CC5=CN=C6N5N=C(C=C6)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.